2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole core, which is a common structural motif in many biologically active molecules. The compound’s structure includes bromine atoms, a dimethylamino group, and a benzohydrazide moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
The synthesis of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 5-bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can further influence its biological activity. Additionally, the presence of bromine atoms and the dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE include:
2-BROMO-N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE: This compound has a similar hydrazone linkage but with different substituents on the benzohydrazide moiety.
INDOLE-3-ACETIC ACID: Although structurally different, this compound shares the indole core and is known for its biological activities.
5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE: This compound also contains an indole core and is studied for its antiviral properties.
The uniqueness of 2-BROMO-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16Br2N4O2 |
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Molecular Weight |
480.2 g/mol |
IUPAC Name |
2-bromo-N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C18H16Br2N4O2/c1-23(2)10-24-15-8-7-11(19)9-13(15)16(18(24)26)21-22-17(25)12-5-3-4-6-14(12)20/h3-9,26H,10H2,1-2H3 |
InChI Key |
JAFGPBPQNCSWQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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